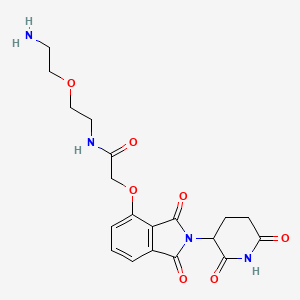

E3 Ligand-Linker Conjugate 7

Vue d'ensemble

Description

E3 Ligand-Linker Conjugate 7 is a compound that plays a crucial role in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules designed to target and degrade specific proteins within cells. This compound is composed of a ligand that binds to an E3 ubiquitin ligase and a linker that connects this ligand to another molecule, typically a protein of interest. This conjugate is essential for recruiting the E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .

Méthodes De Préparation

The synthesis of E3 Ligand-Linker Conjugate 7 involves several steps, starting with the preparation of the E3 ligase ligand. This ligand is often derived from thalidomide or its analogs, such as lenalidomide or pomalidomide . The synthetic route typically includes the following steps:

Preparation of the E3 Ligase Ligand: The ligand is synthesized through a series of chemical reactions, including alkylation, acylation, and cyclization.

Linker Attachment: The linker is attached to the E3 ligase ligand using various coupling reactions, such as amide bond formation or click chemistry.

Final Conjugation: The final step involves conjugating the E3 ligase ligand-linker complex to the target protein ligand, forming the complete PROTAC molecule.

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of automated synthesis equipment and high-throughput screening techniques to ensure the purity and yield of the final product .

Analyse Des Réactions Chimiques

Core Reactivity and Functional Groups

E3 Ligand-Linker Conjugate 7 contains two critical reactive components:

-

Von Hippel-Lindau (VHL) ligand : Binds E3 ubiquitin ligase.

-

PEG4-amine linker : Provides solubility and enables covalent conjugation via its terminal amine group.

Key Reactions

-

Amine-Carboxylic Acid Coupling

-

PEGylation and Linker Modifications

-

Ternary Complex Formation

Step 2: PEG4 Linker Attachment

-

Reagents : PEG4-diamine, chloroacetyl chloride, or bromoacetyl bromide.

-

Conditions :

Step 3: Final Conjugation

-

The amine-terminated PEG4 linker is coupled to the VHL ligand via amide bond formation using carbodiimide crosslinkers (e.g., EDC/NHS) .

PROTAC Assembly

This compound is conjugated to target-binding ligands (e.g., kinase inhibitors) through its amine group. Key findings include:

-

Optimal Linker Length : PEG4 (16 atoms) balances solubility and ternary complex stability .

-

Reaction Efficiency : Amine-carboxylic acid couplings achieve ~70–85% yield in DMF or DMSO .

Degradation Efficacy

-

DC₅₀ : <100 nM for BRD4 and ERα degradation in cellular assays .

-

Selectivity : Minimal off-target effects due to precise linker chemistry .

Comparative Reaction Data

Stability and Side Reactions

Applications De Recherche Scientifique

Key Applications

-

Cancer Therapy

- Mechanism : E3 Ligand-Linker Conjugate 7 has been utilized to develop PROTACs that target oncogenic proteins, such as BRD4 and androgen receptors, leading to reduced tumor growth in preclinical models .

- Case Study : In studies involving prostate cancer, PROTACs incorporating this compound showed significant efficacy in degrading the androgen receptor, demonstrating potential for treating castration-resistant prostate cancer .

-

Neurodegenerative Diseases

- Mechanism : The conjugate can target neurodegenerative disease-associated proteins, such as Tau, by inducing their degradation through the UPS .

- Case Study : Research has indicated that PROTACs using this conjugate effectively reduced Tau levels in cellular models, suggesting a therapeutic avenue for Alzheimer's disease .

-

Autoimmune Disorders

- Mechanism : By targeting specific immune modulators, this compound can modulate immune responses.

- Case Study : PROTACs designed with this conjugate have been shown to degrade proteins involved in inflammatory pathways, offering potential treatments for autoimmune diseases like rheumatoid arthritis .

- Infectious Diseases

Comparative Analysis of E3 Ligand-Linker Conjugates

| Application Area | Mechanism of Action | Notable Case Studies |

|---|---|---|

| Cancer Therapy | Targets oncogenic proteins for degradation | Prostate cancer studies using androgen receptor PROTACs |

| Neurodegenerative Diseases | Degrades Tau protein | Alzheimer's disease models showing Tau reduction |

| Autoimmune Disorders | Modulates immune responses by degrading modulators | Rheumatoid arthritis treatments with inflammatory pathway targeting |

| Infectious Diseases | Targets viral proteins for degradation | Hepatitis C virus replication studies |

Future Directions and Research Opportunities

The ongoing research into this compound is poised to expand its applications significantly. Future studies may focus on:

- Optimizing Linker Design : Enhancing the linker properties to improve pharmacokinetics and targeting specificity.

- Expanding Target Range : Investigating additional E3 ligases beyond VHL to broaden the scope of targetable proteins.

- Clinical Trials : Transitioning from preclinical findings to clinical trials to evaluate efficacy and safety in humans.

Mécanisme D'action

The mechanism of action of E3 Ligand-Linker Conjugate 7 involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The molecular targets and pathways involved include:

E3 Ubiquitin Ligase: The ligand binds to the E3 ligase, facilitating the transfer of ubiquitin to the target protein.

Ubiquitination: The target protein is tagged with ubiquitin molecules, marking it for degradation.

Proteasomal Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, resulting in the removal of the target protein from the cell.

Comparaison Avec Des Composés Similaires

E3 Ligand-Linker Conjugate 7 can be compared with other similar compounds used in PROTAC technology, such as:

Lenalidomide Derivatives: These compounds are also used as E3 ligase ligands and have similar mechanisms of action.

Pomalidomide Derivatives: Another class of E3 ligase ligands with comparable properties and applications.

Von Hippel-Lindau (VHL) Ligands: These ligands target a different E3 ligase but are used in similar PROTAC applications.

This compound is unique due to its specific structure and ability to recruit the cereblon E3 ligase, making it a valuable tool in targeted protein degradation .

Activité Biologique

E3 Ligand-Linker Conjugate 7 is a significant component in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and applications based on diverse research findings.

Overview of this compound

This compound incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase along with a polyethylene glycol (PEG) linker. This structure facilitates targeted protein degradation by promoting the ubiquitination and subsequent proteasomal degradation of specific proteins of interest (POIs) .

The mechanism by which this compound operates is through the recruitment of the VHL E3 ligase to the target protein. This recruitment initiates a cascade leading to the ubiquitination of the target protein, marking it for degradation. The conjugate's effectiveness is influenced by several factors, including:

- Linker Length and Flexibility : The PEG linker plays a crucial role in determining the spatial orientation and flexibility of the conjugate, which affects its ability to induce effective degradation .

- Ligand Affinity : The binding affinity between the ligand and the E3 ligase is essential for successful recruitment and degradation .

Case Studies and Experimental Data

- Target Protein Degradation : In various studies, this compound has shown promising results in degrading target proteins such as BRD4 and other oncogenic proteins. For example, experiments demonstrated that conjugates with optimized linkers achieved degradation rates exceeding 85% in cell lines expressing target proteins .

- Comparison with Other PROTACs : When compared to other PROTACs utilizing different E3 ligases, this compound exhibited superior efficacy in certain contexts. For instance, studies indicated that conjugates targeting CDK4/6 showed effective degradation with DC50 values below 10 nM, highlighting the importance of ligand selection and linker design .

Data Table: Summary of Biological Activity

| Study | Target Protein | Efficacy | Linker Type | DC50 (nM) |

|---|---|---|---|---|

| Study A | BRD4 | 85% | PEG-4 | <10 |

| Study B | CDK4/6 | Effective | PEG-8 | <10 |

| Study C | ERα | Significant | PEG-4 | 0.41 |

Propriétés

IUPAC Name |

N-[2-(2-aminoethoxy)ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O7/c20-6-8-29-9-7-21-15(25)10-30-13-3-1-2-11-16(13)19(28)23(18(11)27)12-4-5-14(24)22-17(12)26/h1-3,12H,4-10,20H2,(H,21,25)(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTCFDNGMVCDIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.